6-Chloroimidazo[2,1-b]thiazole

5-HT6 receptor CNS drug discovery sulfonamide SAR

6-Chloroimidazo[2,1-b]thiazole is a heterocyclic building block consisting of a fused imidazole-thiazole bicyclic core with a chlorine atom at the 6-position. It is supplied as a white to cream crystalline powder with a typical purity of 95%.

Molecular Formula C5H3ClN2S
Molecular Weight 158.61 g/mol
CAS No. 23576-81-0
Cat. No. B1269241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[2,1-b]thiazole
CAS23576-81-0
Molecular FormulaC5H3ClN2S
Molecular Weight158.61 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)Cl
InChIInChI=1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H
InChIKeyWOZMDYAJHVHPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[2,1-b]thiazole (CAS 23576-81-0) – Core Scaffold Identity and Procurement Baseline


6-Chloroimidazo[2,1-b]thiazole is a heterocyclic building block consisting of a fused imidazole-thiazole bicyclic core with a chlorine atom at the 6-position. It is supplied as a white to cream crystalline powder with a typical purity of 95% . The compound is primarily employed as a versatile fragment and key intermediate in medicinal chemistry, serving as the structural basis for the design of novel drug candidates targeting diverse receptors .

Why Unsubstituted or 5‑Chloro Imidazo[2,1‑b]thiazoles Are Not Direct 6‑Chloro Replacements


Direct substitution with the unsubstituted imidazo[2,1-b]thiazole or the 5-chloro isomer introduces critical synthetic and pharmacological divergences. The 6-chloro substituent is essential for directing electrophilic sulfonylation exclusively to the 5-position with high efficiency, enabling the scalable production of the 5-sulfonyl chloride intermediate that is a cornerstone of 5-HT6 ligand synthesis . Furthermore, structure-activity relationship (SAR) evidence from optimized 5-HT6 receptor agonists demonstrates that the 6-chloro group is a critical determinant of high-affinity binding (Ki = 2 nM), a property that cannot be replicated by unsubstituted scaffolds .

Quantitative Comparative Evidence for 6-Chloroimidazo[2,1-b]thiazole Differentiation


5-HT6 Receptor Agonist Potency: 6-Chloro Scaffold vs. Unsubstituted Scaffold Requirement

The 6-chloro substitution is a mandatory feature for high-affinity 5-HT6 receptor interaction in the N1-arylsulfonyltryptamine series. The optimized lead compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine (11q) achieves a Ki of 2 nM and an EC50 of 6.5 nM . In contrast, SAR tables from the original disclosure indicate that the corresponding unsubstituted imidazo[2,1-b]thiazole-5-sulfonyltryptamine analog lacks the potency required for target engagement, as the 6-chloro group is essential for the preferred binding conformation. This affinity drop is a class-level observation where removal of the 6-chloro group results in >10-fold loss of binding affinity in similar sulfonyltryptamine series .

5-HT6 receptor CNS drug discovery sulfonamide SAR

Synthetic Efficiency: Sulfonyl Chloride Formation at the 5-Position

The 6-chloro substituent enables a single-step, high-yield conversion to the 5-sulfonyl chloride derivative using chlorosulfonic acid . The patent explicitly contrasts this with older two-step procedures required for other 6-substituted derivatives, and underscores that 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is the extensively exemplified intermediate in over 15 pharmaceutical patent applications targeting 5-HT6 receptors, indicative of its superior reactivity and industrial convenience compared to 6-fluoro or 6-bromo analogs .

pharmaceutical intermediate sulfonylation process chemistry

Commercial Availability and Purity Benchmarking Against the 6-Bromo Analog

6-Chloroimidazo[2,1-b]thiazole is readily available from multiple global suppliers at consistent purity levels of 95–97% . In contrast, the analogous 6-bromo derivative (CAS 75001-30-8) is offered by significantly fewer vendors and often at lower assay purity or longer lead times, limiting its utility for high-throughput SAR exploration .

chemical procurement building block purity analysis

Optimal Scientific and Industrial Use Cases for 6-Chloroimidazo[2,1-b]thiazole


Core Synthetic Scaffold for Next-Generation 5-HT6 Receptor Modulators

Medicinal chemistry teams developing agonists for the 5-HT6 receptor (implicated in cognition, obesity, and CNS disorders) should procure 6-chloroimidazo[2,1-b]thiazole as the foundational building block. Its conversion to the sulfonyl chloride followed by coupling with tryptamine or indole derivatives directly yields potent, selective tool compounds such as WAY-181187 (Ki = 2 nM) and E-6801 (Ki = 0.58 nM) as established in peer-reviewed studies .

High-Throughput Parallel Synthesis of 5-Sulfonamide Libraries

The robust single-step conversion of the 6-chloro core to its 5-sulfonyl chloride intermediate enables rapid diversification into libraries of sulfonamide derivatives. This chemistry is extensively documented in over a dozen patents from major pharmaceutical companies (e.g., Wyeth, Esteve, Gruenenthal), demonstrating broad applicability for fragment-based drug discovery and lead optimization .

Agrochemical Intermediate for Sulfonylurea Herbicides

Beyond pharmaceutical research, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonylurea herbicides with potent activity against broadleaf weeds. The established process chemistry and commercial availability at multi-gram scale make it a practical choice for agrochemical R&D programs requiring reliable bulk supply .

Precision Fragment Replacement in Kinase and GPCR Inhibitor Design

The 6-chloroimidazo[2,1-b]thiazole fragment is used as a privileged heterocyclic replacement for benzothiazole or imidazopyridine cores in kinase and GPCR inhibitor programs. The electron-withdrawing chlorine atom at position 6 modulates the electronic properties of the bicycle, improving metabolic stability and selectivity profiles compared to unsubstituted or methyl-substituted isosteres (class-level inference from SAR studies of imidazo[2,1-b]thiazole derivatives) .

Technical Documentation Hub

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